
1,2,3,4-Tetrachloro-5-(cyclopenten-1-yl)cyclopenta-1,3-diene
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Overview
Description
1,2,3,4-Tetrachloro-5-(cyclopenten-1-yl)cyclopenta-1,3-diene is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a cyclopentadiene ring structure
Preparation Methods
The synthesis of 1,2,3,4-Tetrachloro-5-(cyclopenten-1-yl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity of the compound .
Chemical Reactions Analysis
1,2,3,4-Tetrachloro-5-(cyclopenten-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
1,2,3,4-Tetrachloro-5-(cyclopenten-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-5-(cyclopenten-1-yl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and cyclopentadiene ring structure allow it to form stable complexes with these targets, leading to various biochemical effects. The pathways involved in its action are still under investigation, with studies focusing on its potential to modulate cellular processes and signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrachloro-5-(cyclopenten-1-yl)cyclopenta-1,3-diene can be compared with other chlorinated cyclopentadiene derivatives, such as:
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: This compound has similar chlorination but includes methoxy groups, leading to different chemical properties and reactivity.
2-Cyclopentenone: Although not chlorinated, this compound shares the cyclopentadiene ring structure and is used in similar types of chemical reactions .
Properties
CAS No. |
61355-26-8 |
---|---|
Molecular Formula |
C10H8Cl4 |
Molecular Weight |
270.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(cyclopenten-1-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H8Cl4/c11-7-6(5-3-1-2-4-5)8(12)10(14)9(7)13/h3,6H,1-2,4H2 |
InChI Key |
YUHIVDCKZSNYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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